(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysics and Bioimaging
A study by Morales et al. (2010) investigated a water-soluble fluorene derivative closely related to the specified compound for its linear photophysical characterization and two-photon absorption properties. This compound demonstrated high fluorescence quantum yield and significant aggregation in water, making it particularly attractive for integrin imaging through two-photon fluorescence microscopy. This indicates its potential for high-selectivity imaging applications in biological systems (Morales et al., 2010).
Peptide Synthesis
Research by Ellmerer-Müller et al. (1998) and Le et al. (2004) demonstrated the application of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, derived from the compound , in peptide synthesis. These studies highlight the successful application of the Arndt-Eistert protocol and a convenient synthesis route for these compounds, emphasizing their importance in the synthesis of enantiomerically pure amino acids and peptides, which are crucial for pharmaceutical research and development (Ellmerer-Müller et al., 1998); (Le et al., 2004).
Self-Assembled Structures
Gour et al. (2021) explored the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including the compound of interest. This research provides insight into how such compounds can form distinct morphologies like fibers and tubes, which can be manipulated by adjusting conditions such as concentration and temperature. These findings are significant for the design of novel materials and nanotechnology applications, showcasing the compound's utility in creating controlled self-assembled structures (Gour et al., 2021).
Mechanism of Action
Target of Action
Fmoc-L-4-Thiazolylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid or Fmoc-L-(4-thiazolyl)-Alanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
Fmoc-L-4-Thiazolylalanine acts as a protecting group for the amino groups in peptide synthesis . It is introduced to the amino group through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The introduction of Fmoc-L-4-Thiazolylalanine into a peptide sequence affects the peptide synthesis pathway. It enables the formation of peptide bonds without unwanted side reactions, increasing the efficiency and accuracy of peptide synthesis . The compound’s presence also allows for the synthesis of more complex peptides, expanding the diversity of synthetic peptides .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-L-4-Thiazolylalanine are primarily relevant in the context of its use in peptide synthesis. The compound is stable under regular experimental conditions and has good solubility in organic solvents . Its removal is facilitated by the use of a base, such as piperidine . These properties impact the compound’s bioavailability and effectiveness in peptide synthesis.
Result of Action
The result of Fmoc-L-4-Thiazolylalanine’s action is the successful synthesis of peptides with protected amino groups. This protection allows for the selective activation of carboxyl groups, enabling the formation of peptide bonds and the synthesis of complex peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-L-4-Thiazolylalanine is influenced by environmental factors such as temperature and pH. The compound is stable and can be stored and handled under regular experimental conditions . Its removal requires a basic environment . Therefore, the efficacy and stability of Fmoc-L-4-Thiazolylalanine are dependent on the specific conditions of the peptide synthesis process.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBAZFASKHLHKB-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205528-32-1 |
Source
|
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205528-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-L-4-Thiazolylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.